molecular formula C13H14N4O3 B2889034 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]- CAS No. 100796-68-7

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-

Cat. No. B2889034
CAS RN: 100796-68-7
M. Wt: 274.28
InChI Key: LGZXDAOKXJNCFK-UHFFFAOYSA-N
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Description

The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-” is a derivative of pyrimidine . Pyrimidine is a basic structure in naturally occurring compounds, like nucleotides of DNA and RNA .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .


Molecular Structure Analysis

The molecular structure of this compound is derived from a C–C–C and N–C–N scaffold, which may be formed by a Biginelli reaction or cyclocondensation between an enone and urea or its analog .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation and Michael addition . These reactions are common in organic chemistry and are used to form carbon-carbon bonds .

Scientific Research Applications

Materials Science and Polymer Research

A study by Wang et al. (2006) focused on the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride monomers. These materials exhibited good thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries (Wang et al., 2006).

Optoelectronic Applications

Hussain et al. (2020) explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The study highlighted their promising applications in nonlinear optics (NLO) fields, suggesting potential use in optoelectronic devices (Hussain et al., 2020).

Pharmacological Research

Katoh et al. (1984) described ring transformation reactions of 1-substituted 2(1H)-pyrimidinones with active methylene compounds, leading to derivatives with potential pharmacological applications (Katoh et al., 1984). Furthermore, Beaton et al. (1987) conducted hydrogen bonding studies on phenylhydrazone derivatives of alloxan, which could inform the design of new drugs (Beaton et al., 1987).

Chemical Synthesis and Characterization

Research by Beijer et al. (1998) on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding opens avenues for creating supramolecular structures with specific functionalities (Beijer et al., 1998). Vartale et al. (2016) synthesized and evaluated 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents, showcasing the potential for developing new antioxidant therapies (Vartale et al., 2016).

Photoluminescence and Quantum Chemical Studies

Kumar et al. (2014) synthesized yellow emitting bis-pyrimidine-based purely organic phosphors, highlighting their potential in developing new photoluminescent materials for optoelectronic applications (Kumar et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its bioactivities, given the interest in compounds with a DHPM core . Additionally, the synthesis process could be optimized for industrial production.

properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-14-15-9-6-4-3-5-7-9/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIHWHMCHRHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-

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